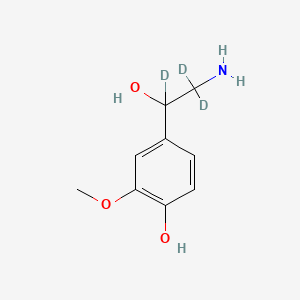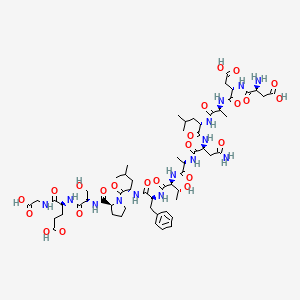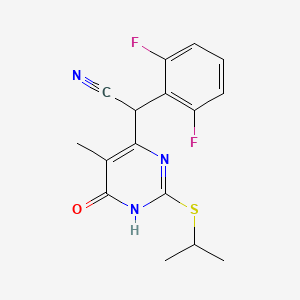
HIV-1 inhibitor-41
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIV-1 inhibitor-41 is a compound designed to inhibit the fusion process of the human immunodeficiency virus type 1 (HIV-1) with host cells. This compound targets the glycoprotein 41 (gp41) of the virus, which plays a crucial role in the viral entry process. By inhibiting gp41, this compound prevents the virus from entering and infecting host cells, thereby halting the progression of the infection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-41 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the use of commercially available starting materials, which undergo a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to enhance efficiency and reduce costs. This involves the use of large-scale reactors, continuous flow processes, and advanced purification techniques such as chromatography and crystallization. The industrial production methods are designed to meet stringent quality control standards to ensure the consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
HIV-1 inhibitor-41 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
HIV-1 inhibitor-41 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study fusion inhibitors and their interactions with viral proteins.
Biology: Employed in research to understand the mechanisms of viral entry and fusion.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of HIV-1 infections.
Industry: Utilized in the development of antiviral drugs and diagnostic tools.
Mechanism of Action
HIV-1 inhibitor-41 exerts its effects by binding to the gp41 glycoprotein of HIV-1. This binding prevents the conformational changes required for the fusion of the viral and host cell membranes. The molecular targets include the heptad repeat regions of gp41, which are critical for the formation of the six-helix bundle necessary for membrane fusion. By inhibiting this process, this compound effectively blocks viral entry into host cells .
Comparison with Similar Compounds
Similar Compounds
Enfuvirtide: Another fusion inhibitor that targets gp41 but has a different binding site and mechanism.
Maraviroc: A CCR5 antagonist that prevents HIV-1 from binding to the CCR5 co-receptor on host cells.
Raltegravir: An integrase inhibitor that prevents the integration of viral DNA into the host genome.
Uniqueness
HIV-1 inhibitor-41 is unique in its specific targeting of the gp41 glycoprotein and its ability to prevent the formation of the six-helix bundle. This specificity makes it a valuable tool in both research and therapeutic applications, offering a distinct mechanism of action compared to other HIV-1 inhibitors .
Properties
Molecular Formula |
C16H15F2N3OS |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)-2-(5-methyl-6-oxo-2-propan-2-ylsulfanyl-1H-pyrimidin-4-yl)acetonitrile |
InChI |
InChI=1S/C16H15F2N3OS/c1-8(2)23-16-20-14(9(3)15(22)21-16)10(7-19)13-11(17)5-4-6-12(13)18/h4-6,8,10H,1-3H3,(H,20,21,22) |
InChI Key |
HYGDGECYHFFCPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)SC(C)C)C(C#N)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12397257.png)
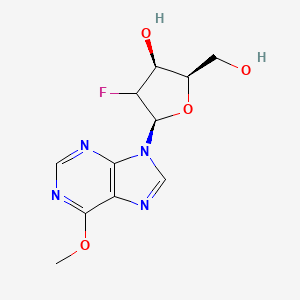

![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)

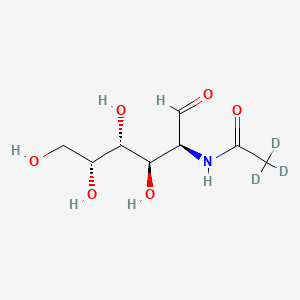
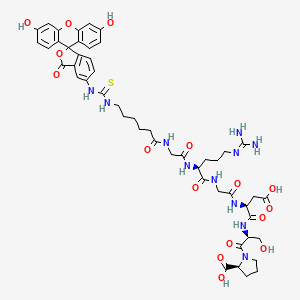
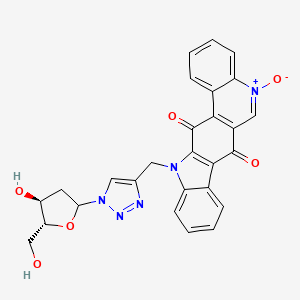
![2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine](/img/structure/B12397302.png)


